

# 2-Bromofuran: A Comprehensive Toxicological and Safety Handling Guide

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Compound of Interest		
Compound Name:	2-Bromofuran	
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For Researchers, Scientists, and Drug Development Professionals

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## Introduction

**2-Bromofuran** is a halogenated heterocyclic compound with increasing relevance in organic synthesis, particularly as a building block for novel pharmaceutical and agrochemical agents. Its furan scaffold, substituted with a bromine atom, imparts unique reactivity, making it a valuable intermediate. However, the presence of the furan ring and the bromine substituent also raises toxicological concerns that necessitate careful handling and a thorough understanding of its potential hazards. This in-depth technical guide provides a comprehensive overview of the available toxicological data and essential safety handling procedures for **2-Bromofuran**, with a focus on providing researchers and drug development professionals with the information needed to work with this compound safely.

Due to a lack of specific toxicological studies on **2-Bromofuran**, this guide incorporates data from structurally related compounds, primarily the parent compound furan, to provide a more complete, albeit inferred, toxicological profile. All data derived from related compounds will be clearly indicated.



## **Physicochemical Properties**

A clear understanding of the physicochemical properties of **2-Bromofuran** is fundamental to its safe handling and use in experimental settings.

Property	Value	Reference
CAS Number	584-12-3	[1][2][3]
Molecular Formula	C <sub>4</sub> H <sub>3</sub> BrO	[1][2][3]
Molecular Weight	146.97 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	102 °C	[4]
Flash Point	18 °C (64.4 °F)	[4]
Density	1.642 g/cm <sup>3</sup>	[4]
Solubility	Soluble in ethanol and ether; slightly soluble in water.	[4]
Vapor Pressure	32.8 mmHg at 25 °C	[5]

## **Toxicological Data**

Quantitative toxicological data for **2-Bromofuran** is largely unavailable in the public domain. Therefore, the following tables include data for the parent compound, furan, to provide an estimate of potential toxicity.

**Acute Toxicity (Data for Furan)** 

Parameter	Species	Route	Value	Reference
LD50	Rat	Oral	2 mg/kg (in 2- year study)	[2]
LD50	Mouse	Oral	8 and 15 mg/kg (in 2-year study)	[2]



Note: The provided LD50 values for furan are the daily administered doses in long-term carcinogenicity studies that resulted in significant toxicity and tumor formation, not from classic single-dose acute toxicity studies.

## **Genotoxicity and Carcinogenicity**

There is no specific genotoxicity or carcinogenicity data available for **2-Bromofuran**. However, the parent compound, furan, provides important insights.

Endpoint	System	Result	Reference
Genotoxicity (Furan)	In vivo (rat)	Evidence of DNA binding in the liver and chromosomal aberrations in splenocytes.	[5]
Carcinogenicity (Furan)	Rat	Hepatocellular adenomas and carcinomas, cholangiocarcinomas.	[6]
Carcinogenicity (Furan)	Mouse	Hepatocellular adenomas and carcinomas.	[2]
IARC Classification (Furan)	Group 2B: Possibly carcinogenic to humans.	[7]	

The genotoxicity of furan is thought to be mediated by its metabolic activation.[5] Given the structural similarity, it is prudent to handle **2-Bromofuran** as a potential genotoxin and carcinogen.

## **Hazard Identification and Safety Precautions**

Based on available safety data sheets, **2-Bromofuran** is classified as a hazardous substance.



**GHS Hazard Classification** 

Hazard Class	Category	Hazard Statement
Flammable Liquids	2	H225: Highly flammable liquid and vapor.[2][3]
Skin Corrosion/Irritation	2	H315: Causes skin irritation.[8]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation.[2][3][8]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation.[8]

## **Personal Protective Equipment (PPE)**

A comprehensive approach to personal protection is mandatory when handling **2-Bromofuran**.



Protection Type	Specification	Rationale
Hand Protection	Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.	To prevent skin contact and absorption.
Eye and Face Protection	Chemical safety goggles and a face shield.	To protect against splashes and airborne particles.
Skin and Body Protection	A lab coat worn over long- sleeved clothing and closed- toe shoes. For larger quantities or splash potential, a chemical- resistant apron is advised.	To minimize skin exposure.
Respiratory Protection	Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.	To prevent inhalation of vapors.

## **Handling and Storage**

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of **2-Bromofuran**.



Aspect	Procedure
Handling	- Work in a well-ventilated area, preferably a chemical fume hood.[8] - Avoid contact with skin, eyes, and clothing.[5] - Avoid breathing vapor or mist.[5] - Keep away from heat, sparks, and open flames.[4] - Take precautionary measures against static discharge.[4] - Use non-sparking tools.[4]
Storage	- Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] - Keep refrigerated (store below 4°C/39°F).[5] - Store under an inert atmosphere (e.g., nitrogen).[5] - Protect from light.[9] - Magnesium oxide is sometimes added as a stabilizer.[4]

## **Emergency Procedures**

In the event of an emergency, prompt and appropriate action is crucial.



Emergency Situation	Procedure
Skin Contact	<ul> <li>Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.</li> <li>[5] - Seek immediate medical attention.[5]</li> </ul>
Eye Contact	- Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] - Seek immediate medical attention.[5]
Inhalation	- Move the person to fresh air.[5] - If breathing is difficult, provide oxygen.[5] - Seek immediate medical attention.[5]
Ingestion	- Do NOT induce vomiting.[7] - Wash mouth out with water.[5] - Seek immediate medical attention.[5]
Accidental Release	- Evacuate the area and ensure adequate ventilation Remove all sources of ignition.[9] - Wear appropriate PPE.[8] - Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[5][8]
Fire Fighting	- Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[7] - Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] - Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

# **Experimental Protocols**

Given the lack of specific toxicological studies on **2-Bromofuran**, this section provides detailed methodologies for key experiments that would be essential for its toxicological assessment,

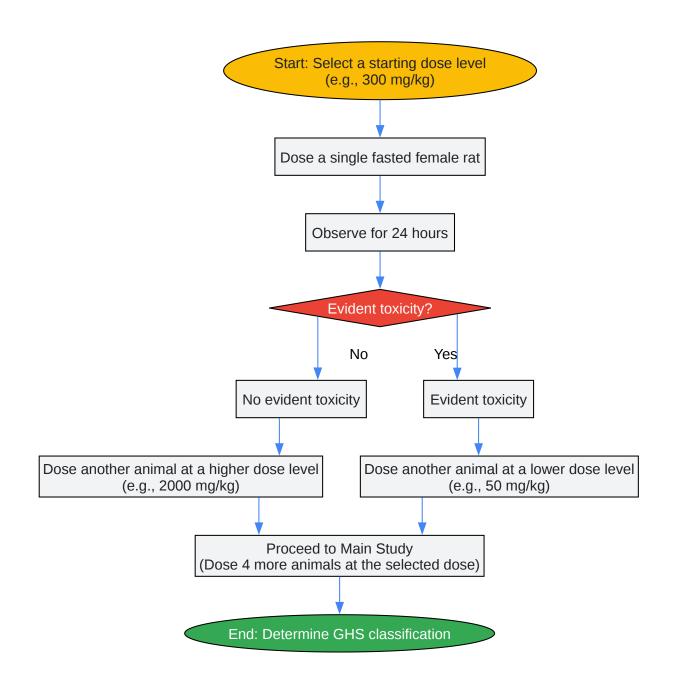


based on OECD guidelines and standard laboratory practices.

# Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol outlines a method for assessing the acute oral toxicity of a substance.





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Caption: Workflow for the Acute Oral Toxicity Fixed Dose Procedure.



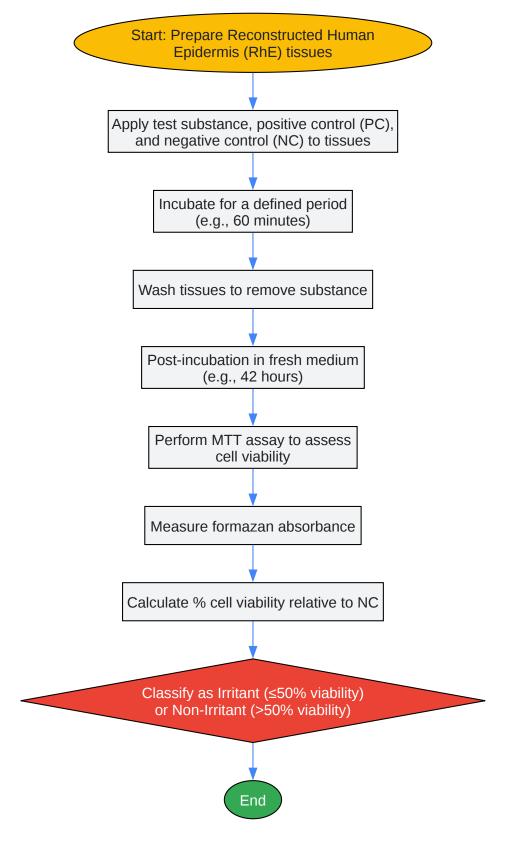
#### Methodology:

- Animal Selection: Healthy, young adult female rats are typically used.[10]
- Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.[10]
- Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil).
- Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the dose for the main study.[10] Observations for signs of toxicity are made over 24 hours.[10]
- Main Study: A group of at least 4 additional animals is dosed at the selected dose level.
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]
- Pathology: A gross necropsy is performed on all animals at the end of the study.

# In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Adapted from OECD Guideline 439)

This in vitro test determines the skin irritation potential of a substance.





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Caption: Workflow for the In Vitro Skin Irritation RhE Test.



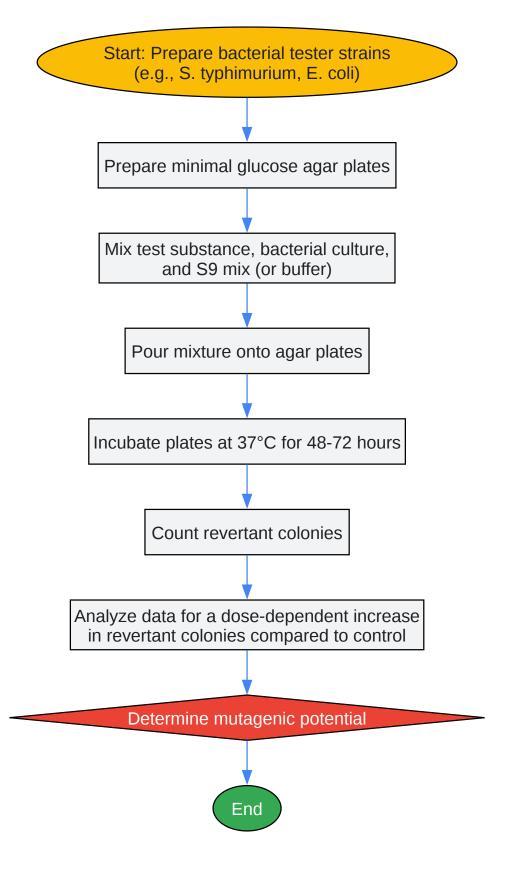
### Methodology:

- Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are used.[11]
- Test Substance Application: The test substance, a negative control (e.g., PBS), and a positive control (e.g., 5% SDS) are applied topically to the surface of the RhE tissues.[11]
- Exposure and Post-Incubation: Tissues are exposed to the substance for a defined period, then washed and incubated in fresh medium.[11]
- Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.[11]
- Data Analysis: The absorbance of the extracted formazan is measured, and the percentage
  of viable cells in the test substance-treated tissues is calculated relative to the negative
  control.[11] A substance is classified as an irritant if the mean tissue viability is ≤ 50%.[12]

# Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.





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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.



#### Methodology:

- Tester Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophandependent strains of Escherichia coli are used.[13]
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[14]
- Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.[13]
- Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.[13]
- Incubation and Scoring: Plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.[15]
- Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[15]

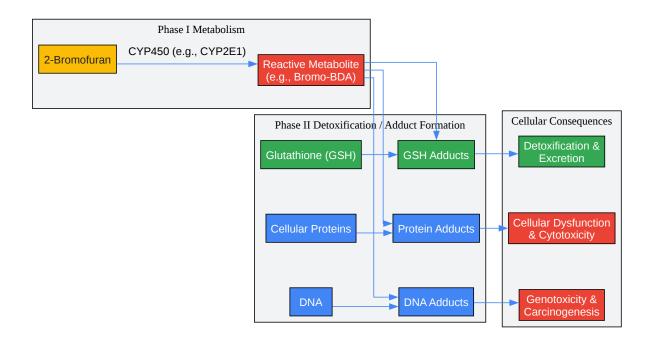
## **Potential Metabolic Pathways and Signaling**

While no specific metabolic pathways for **2-Bromofuran** have been elucidated, the metabolism of the parent compound, furan, provides a likely model.

### **Inferred Metabolic Activation of 2-Bromofuran**

Furan is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to a highly reactive and toxic intermediate, cis-2-butene-1,4-dial (BDA).[16][17] This electrophilic metabolite can then react with cellular nucleophiles such as glutathione (GSH) and amino acid residues in proteins and DNA, leading to cellular damage and toxicity.[16][17] It is plausible that 2-Bromofuran undergoes a similar metabolic activation, potentially forming a brominated analogue of BDA. The presence of the bromine atom may influence the rate of metabolic activation and the reactivity of the resulting metabolite.





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Caption: Inferred Metabolic Pathway of **2-Bromofuran**.

### Conclusion

**2-Bromofuran** is a valuable chemical intermediate that requires careful and informed handling due to its hazardous properties, including flammability and irritancy. While specific toxicological data for **2-Bromofuran** is limited, information from its parent compound, furan, suggests potential for genotoxicity and carcinogenicity, likely mediated by metabolic activation. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. The experimental protocols outlined in this guide provide a framework



for the necessary toxicological evaluation of this and other novel chemical entities. A thorough understanding and implementation of these safety measures are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

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